molecular formula C5H7BrF2 B1448926 2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane CAS No. 2092051-28-8

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane

Cat. No. B1448926
CAS RN: 2092051-28-8
M. Wt: 185.01 g/mol
InChI Key: DEXKNCFRHYBDIL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane, also known as 2-Bromo-1,1-difluoro-3-methylcyclopropane, is a synthetic organic compound that is used in a variety of scientific applications. It is a colorless liquid with a boiling point of 92.5°C and a melting point of -18°C. It is a highly volatile compound, meaning it evaporates quickly and is flammable. It is used in a variety of scientific research applications, such as synthesis of new compounds, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been explored for the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives have shown to be effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, suggesting potential applications in treating diseases like Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).

Chemical Reaction Mechanisms

Research has also focused on understanding the chemical reaction mechanisms involving bromomethylcyclopropane. For example, its reactions on oxygen-covered Mo(110) were studied to investigate the lifetimes of radical intermediates, which are important in heterogeneous oxidation catalysis. These studies offer insights into radical formation and rearrangement processes (Levinson et al., 2001).

Difluoro(methylene)cyclopropanes in Synthesis

The compound has been utilized in the efficient synthesis of 3,3-difluorinated tetrahydropyridinols through 1,3-dipolar cycloaddition with nitrones, displaying good regioselectivity and high stereoselectivity. This method opens new avenues for creating highly substituted difluorinated compounds (Hang et al., 2008).

Radical-Mediated Reactions

The radical bromoallylation of unsaturated bonds such as alkynes, allenes, and vinylidene cyclopropanes has been performed efficiently, producing various diene derivatives. These reactions highlight the versatility of bromomethylcyclopropane in radical-mediated synthetic processes (Sumino & Ryu, 2022).

properties

IUPAC Name

2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXKNCFRHYBDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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